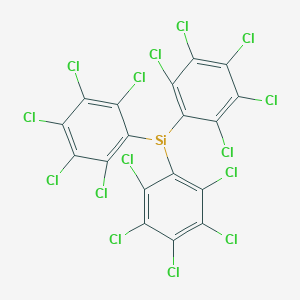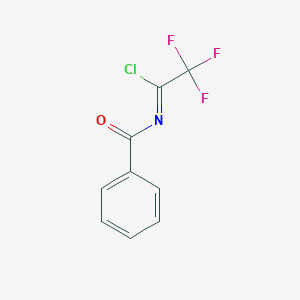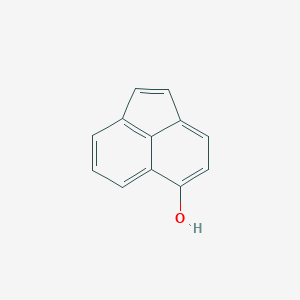
Acenaphthylen-5-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acenaphthylen-5-OL is a derivative of acenaphthylene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a hydroxyl group (-OH) attached to the fifth position of the acenaphthylene structure. Acenaphthylene itself is a yellow solid that is insoluble in water but soluble in organic solvents like ethanol, diethyl ether, and benzene .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acenaphthylen-5-OL typically involves the hydroxylation of acenaphthylene. One common method is the oxidation of acenaphthylene using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions . The reaction conditions often require controlled temperatures and specific pH levels to ensure the selective formation of the hydroxylated product.
Industrial Production Methods
Industrial production of this compound can be achieved through the catalytic oxidation of acenaphthylene. This process involves the use of metal catalysts such as palladium or platinum to facilitate the hydroxylation reaction. The reaction is typically carried out in a continuous flow reactor to optimize yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Acenaphthylen-5-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form acenaphthoquinone derivatives.
Reduction: The compound can be reduced to form acenaphthene derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of halogenated or nitrated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Acenaphthoquinone derivatives.
Reduction: Acenaphthene derivatives.
Substitution: Halogenated or nitrated this compound derivatives.
Applications De Recherche Scientifique
Acenaphthylen-5-OL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of π-electron functional materials and organic semiconductors.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and polymers due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Acenaphthylen-5-OL involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. This can lead to the modulation of enzyme activity, receptor binding, and other cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acenaphthene: A polycyclic aromatic hydrocarbon with similar structural features but lacking the hydroxyl group.
Acenaphthoquinone: An oxidized derivative of acenaphthylene with a quinone structure.
Naphthalene: A simpler polycyclic aromatic hydrocarbon with two fused benzene rings.
Uniqueness
Acenaphthylen-5-OL is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for a wider range of chemical modifications and applications compared to its non-hydroxylated counterparts .
Propriétés
Numéro CAS |
112673-68-4 |
|---|---|
Formule moléculaire |
C12H8O |
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
acenaphthylen-5-ol |
InChI |
InChI=1S/C12H8O/c13-11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-7,13H |
Clé InChI |
HVCHCXNVRJNHNX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=CC=C(C3=C1)O)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


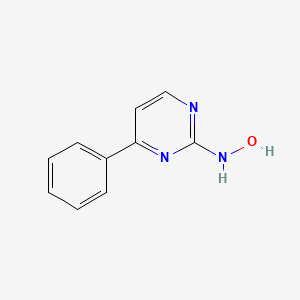
![Benzene, 1-phenoxy-3-[5,5,5-trifluoro-4-(4-methoxyphenyl)pentyl]-](/img/structure/B14315613.png)
![1,2,4,5,6,8-Hexafluoro-3,7-bis[(prop-2-en-1-yl)sulfanyl]naphthalene](/img/structure/B14315622.png)
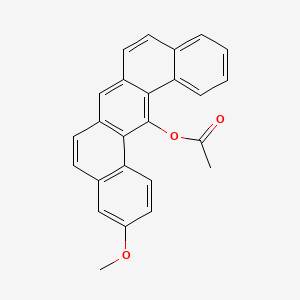
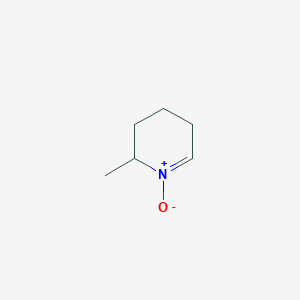
![8-[3-(Hydroxymethyl)-2,2-dimethylcyclopropyl]-6-methyloct-5-en-2-ol](/img/structure/B14315648.png)
![2,6-Dimethyl-7-phenyl-3,8-dihydroimidazo[4,5-g]indole](/img/structure/B14315660.png)
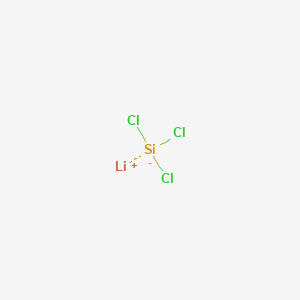
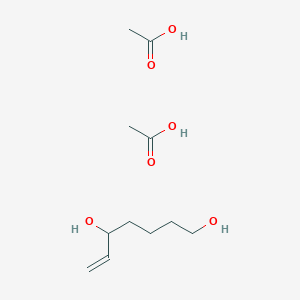
![5-[3-(Trifluoromethyl)phenyl]-2,2'-bithiophene](/img/structure/B14315685.png)
![1-{2-[4-(Benzyloxy)-3-methoxyphenyl]ethyl}pyrrolidine-2,5-dione](/img/structure/B14315692.png)

